molecular formula C5H6ClNOS B8695692 4-(chloromethyl)-2-Thiazolemethanol

4-(chloromethyl)-2-Thiazolemethanol

Cat. No.: B8695692
M. Wt: 163.63 g/mol
InChI Key: NNHPFROMEVVJIO-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2-Thiazolemethanol is a chemical compound with a thiazole ring substituted with a chloromethyl group at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-Thiazolemethanol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method involves the chloromethylation of thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-Thiazolemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: (4-Carboxyl-thiazol-2-yl)-methanol.

    Reduction: (4-Methyl-thiazol-2-yl)-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-(Chloromethyl)-2-thiazolemethanol serves as a precursor in the synthesis of various pharmaceutical compounds. Its thiazole structure is particularly relevant in drug development due to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of specific bacteria by disrupting their metabolic pathways.

Case Study: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry tested several thiazole derivatives, including those derived from this compound, against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth, suggesting potential for developing new antimicrobial agents .

CompoundActivityReference
This compoundAntibacterial
5-(2-Hydroxyethyl)-4-methylthiazoleAntifungal

Food Chemistry

In food chemistry, this compound is utilized as a flavoring agent. Its ability to enhance flavors makes it valuable in the food industry.

Flavor Enhancement

The compound's thiazole ring contributes to its flavor profile, making it suitable for use in various food products. The flavoring properties are attributed to its structural characteristics that allow it to interact with taste receptors effectively.

Case Study: Flavoring Applications
A review on flavor compounds highlighted the role of sulfur-containing compounds like this compound in enhancing savory flavors. The study emphasized the compound's effectiveness in improving the sensory attributes of processed foods.

Biochemical Research

This compound has been investigated for its role in biochemical processes, particularly in relation to thiamine (vitamin B1) metabolism.

Thiamine Biosynthesis

Research indicates that this compound acts as a precursor in the biosynthesis of thiamine. It may function as a competitive inhibitor or substrate for enzymes involved in thiamine metabolism, influencing microbial growth and metabolism.

Case Study: Enzyme Interaction
A biochemical study assessed the interaction between this compound and enzymes responsible for thiamine synthesis. The findings suggested that the compound could modulate enzyme activity, impacting overall thiamine levels in microbial cultures.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-Thiazolemethanol depends on its specific application. In antimicrobial research, the compound may inhibit bacterial or fungal growth by interfering with essential metabolic pathways. The chloromethyl group can react with nucleophilic sites in biomolecules, leading to the disruption of cellular functions.

In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites, modulating the activity of the target protein and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-thiazol-2-ylamine hydrochloride: Similar structure but with an amine group instead of a hydroxymethyl group.

    N-(4-Chloromethyl-thiazol-2-yl)-acetamide: Contains an acetamide group instead of a hydroxymethyl group.

    4-(Chloromethyl)thiazole hydrochloride: Lacks the hydroxymethyl group.

Uniqueness

4-(chloromethyl)-2-Thiazolemethanol is unique due to the presence of both chloromethyl and hydroxymethyl groups on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The compound’s versatility makes it valuable for various synthetic applications and research studies.

Properties

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

IUPAC Name

[4-(chloromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2

InChI Key

NNHPFROMEVVJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-chloromethyl-thiazole-2-carboxylic acid ethyl ester (2.47 g, 12.03 mmol) in THF (120.0 mL) was treated at −78° C. with DiBAL (36.09 mL of a 1M sol in THF, 36.09 mmol) and the reaction mixture was stirred for 1 h at −78° C. and the allowed to warm to rt over 1 h. The reaction mixture was poured over a sat. aq. Rochelle's salt sol. and stirred for 1 h at rt. The aq. layer was extracted with EtOAc (2×150 mL) and the combined org. layer was washed with brine (200 mL). The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure. Purification of the residue by FC (1:1 hept-EA) gave the title compound as a light yellow oil. TLC:rf (1:1 hept-EA)=0.30. LC-MS-conditions 02: tR=0.59 min, [M+H]+=164.07.
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